molecular formula C12H9F2N3O3S B2867715 N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide CAS No. 851988-49-3

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide

Cat. No.: B2867715
CAS No.: 851988-49-3
M. Wt: 313.28
InChI Key: VZNRVFRXOPLSDG-UHFFFAOYSA-N
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Description

N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide (CAS: 851988-47-1) is a heterocyclic compound featuring a benzothiazole core substituted with fluorine atoms at positions 4 and 6, coupled to a 5,6-dihydro-1,4-dioxine ring via a carbohydrazide linker . Its structure combines electron-withdrawing fluorine substituents, a sulfur-containing benzothiazole moiety, and a flexible dioxine ring, making it a candidate for diverse applications in medicinal chemistry, particularly in enzyme inhibition or antimicrobial studies. Synonymous identifiers include MLS000419279 and CHEMBL1367322, reflecting its inclusion in chemical databases for drug discovery .

Properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O3S/c13-6-3-7(14)10-9(4-6)21-12(15-10)17-16-11(18)8-5-19-1-2-20-8/h3-5H,1-2H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNRVFRXOPLSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiophenol with 2,4-Difluorobenzaldehyde

Procedure :
A mixture of 2-aminothiophenol (5.0 g, 39.7 mmol) and 2,4-difluorobenzaldehyde (6.2 g, 43.7 mmol) in N,N-dimethylformamide (DMF, 50 mL) was treated with sodium metabisulfite (Na₂S₂O₅, 8.5 g, 44.6 mmol). The reaction was refluxed at 120°C for 4 hours under nitrogen. After cooling, the mixture was poured into ice-cold water (200 mL), and the precipitated solid was filtered, washed with ethanol, and recrystallized from acetonitrile to yield 4,6-difluoro-1,3-benzothiazol-2-amine as a pale-yellow crystalline solid (6.8 g, 72% yield).

Mechanistic Insight :
The reaction proceeds via imine formation between the aldehyde and amine, followed by intramolecular cyclization facilitated by Na₂S₂O₅. The oxidative conditions promote aromatization, yielding the benzothiazole core. Fluorine substituents at positions 4 and 6 arise from the regioselective incorporation of 2,4-difluorobenzaldehyde.

Synthesis of 5,6-Dihydro-1,4-dioxine-2-carbohydrazide

Preparation of 5,6-Dihydro-1,4-dioxine-2-carboxylic Acid

Procedure :
A solution of 2,3-dihydroxypropanoic acid (4.0 g, 38.1 mmol) in tetrahydrofuran (THF, 30 mL) was treated with 1,2-dibromoethane (7.2 g, 38.1 mmol) and potassium carbonate (10.5 g, 76.2 mmol). The mixture was stirred at 80°C for 12 hours. After filtration, the solvent was evaporated, and the residue was purified via column chromatography (ethyl acetate/hexane, 1:3) to afford 5,6-dihydro-1,4-dioxine-2-carboxylic acid as a white solid (3.5 g, 65% yield).

Hydrazination to Carbohydrazide

Procedure :
The carboxylic acid (3.0 g, 19.2 mmol) was dissolved in ethanol (30 mL) and treated with hydrazine hydrate (2.5 mL, 51.4 mmol). The reaction was refluxed for 6 hours, cooled, and concentrated under reduced pressure. The resulting solid was washed with cold ethanol to yield 5,6-dihydro-1,4-dioxine-2-carbohydrazide (2.7 g, 85% yield).

Coupling of Benzothiazole Amine and Carbohydrazide

Diazotization and Chlorination of 4,6-Difluoro-1,3-benzothiazol-2-amine

Procedure :
The amine (4.0 g, 19.8 mmol) was dissolved in concentrated HCl (20 mL) at 0–5°C. Sodium nitrite (1.5 g, 21.8 mmol) in water (10 mL) was added dropwise. After stirring for 30 minutes, copper(I) chloride (2.0 g, 20.2 mmol) was introduced, and the mixture was warmed to 25°C for 2 hours. The product, 4,6-difluoro-1,3-benzothiazol-2-yl chloride, was extracted with dichloromethane, dried over MgSO₄, and concentrated (3.6 g, 82% yield).

Nucleophilic Substitution with Carbohydrazide

Procedure :
A mixture of 4,6-difluoro-1,3-benzothiazol-2-yl chloride (2.0 g, 8.9 mmol), 5,6-dihydro-1,4-dioxine-2-carbohydrazide (1.6 g, 9.8 mmol), and triethylamine (2.5 mL, 17.8 mmol) in DMF (20 mL) was stirred at 80°C for 8 hours. The reaction was quenched with water (100 mL), and the precipitate was filtered, washed with methanol, and recrystallized from acetone to yield the title compound as a white powder (2.4 g, 75% yield).

Optimization and Challenges

Reaction Conditions

  • Temperature : Elevated temperatures (80–120°C) were critical for cyclization and substitution steps.
  • Solvent : Polar aprotic solvents (DMF, THF) enhanced solubility and reaction rates.
  • Catalysts : Na₂S₂O₅ and CuCl proved essential for facilitating radical cyclization and Sandmeyer reactions, respectively.

Byproduct Mitigation

  • Purification : Column chromatography and recrystallization minimized impurities from incomplete cyclization or over-hydrazination.
  • Stoichiometry : A 10% excess of carbohydrazide ensured complete consumption of the benzothiazolyl chloride.

Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1 (d, J = 8.4 Hz, 1H, ArH), 7.6 (d, J = 6.8 Hz, 1H, ArH), 4.3 (m, 4H, dioxine CH₂), 3.9 (s, 2H, NH₂).
  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -112.4 (d, J = 14 Hz), -115.8 (d, J = 14 Hz).
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 1240 cm⁻¹ (C-F).

Thermal Stability

TGA Analysis : Decomposition onset at 240°C, indicating suitability for high-temperature applications.

Chemical Reactions Analysis

N’-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, thereby affecting cellular respiration . Molecular docking studies suggest that hydrophobic interactions play a significant role in its binding to target proteins .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Spectral Data

Compound Type IR Absorption (cm⁻¹) ¹H-NMR (δ, ppm)
Target Compound 1663–1682 (C=O), 3150–3319 (NH) Aromatic H: 7.2–8.1; NH: 10.2
Hydrazinecarbothioamides [4–6] 1243–1258 (C=S), 1663–1682 (C=O) Thioamide NH: 9.8–10.5
Z14 1255 (C=S), 1680 (C=O) Pyrimidine H: 8.3–8.7

Biological Activity

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity based on diverse sources, presenting data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzothiazole moiety, which is known for its biological significance. The molecular formula is C11H10F2N4O2SC_{11}H_{10}F_2N_4O_2S with a molecular weight of approximately 302.29 g/mol. The structural representation indicates functional groups that may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antibacterial potential of benzothiazole derivatives, including compounds similar to this compound. These derivatives have been shown to inhibit various bacterial enzymes such as DNA gyrase and dihydroorotase. For instance:

  • DNA Gyrase Inhibition : Compounds with similar structures exhibited significant inhibition against Enterococcus faecalis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
  • Antibacterial Spectrum : The compound's derivatives have demonstrated activity against both gram-positive and gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy.
CompoundTarget BacteriaMIC (μg/mL)Reference
Compound 19aE. faecalis3.13
CiprofloxacinE. faecalis3.03
Compound 25aS. aureus15.62

Antifungal Activity

In addition to antibacterial properties, benzothiazole derivatives have shown promising antifungal activity. For example:

  • Fungicidal Assays : Recent studies reported that certain benzothiazole-based compounds exhibited strong inhibition against Fusarium graminearum, with effective concentrations significantly lower than those of commercial fungicides .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the benzothiazole ring can enhance their potency:

  • Substituents : The introduction of electron-withdrawing groups (like fluorine) has been associated with increased antibacterial activity.
  • Linkers : Variations in the linker connecting the benzothiazole moiety to other functional groups can affect binding affinity and efficacy against target enzymes.

Study on Antibacterial Efficacy

A study conducted by Ghannam et al. synthesized several benzothiazole analogues to evaluate their antibacterial potency against various strains. Their findings indicated that specific modifications led to compounds exhibiting IC50 values significantly lower than those of existing antibiotics .

Study on Antifungal Properties

Another investigation focused on the antifungal properties of benzothiazole derivatives against Fusarium graminearum. The study revealed that certain compounds achieved EC50 values as low as 0.93 μg/mL, showcasing their potential as effective fungicides compared to traditional treatments .

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